2-Chloro-7-(3,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
2-Chloro-7-(3,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrrolopyrimidine class This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with chloro, difluorophenyl, and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(3,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid (HCl) or sodium methoxide (MeONa) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(3,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-7-(3,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes involved in cell proliferation .
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-7-(3,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substituents.
Pyrido[2,3-d]pyrimidine: A related compound with a pyridine ring fused to the pyrimidine core.
4-Aminopyrrolo[2,3-d]pyrimidine: A compound with an amino group instead of the chloro and difluorophenyl groups .
Uniqueness
2-Chloro-7-(3,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15ClF2N4 |
---|---|
Molecular Weight |
324.75 g/mol |
IUPAC Name |
2-chloro-7-(3,4-difluorophenyl)-N,5,5-trimethyl-6H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15ClF2N4/c1-15(2)7-22(8-4-5-9(17)10(18)6-8)13-11(15)12(19-3)20-14(16)21-13/h4-6H,7H2,1-3H3,(H,19,20,21) |
InChI Key |
SKQJEOPEUSVOJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=NC(=NC(=C21)NC)Cl)C3=CC(=C(C=C3)F)F)C |
Origin of Product |
United States |
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